molecular formula C9H10INO2 B1613299 2-Iodo-D-Phenylalanine CAS No. 736184-44-4

2-Iodo-D-Phenylalanine

Cat. No.: B1613299
CAS No.: 736184-44-4
M. Wt: 291.09 g/mol
InChI Key: BKXVGLPBXYBDDM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-D-Phenylalanine is an iodinated derivative of the amino acid phenylalanine. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, 2-Iodo-L-Phenylalanine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-D-Phenylalanine typically involves the iodination of D-Phenylalanine. One common method is the use of iodine and a suitable oxidizing agent, such as sodium iodide (NaI) and hydrogen peroxide (H2O2), in an aqueous medium. The reaction is carried out under mild conditions to ensure the selective iodination at the para position of the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .

Chemical Reactions Analysis

Radioiodination via Isotopic Exchange

2-Iodo-D-phenylalanine undergoes isotopic exchange with <sup>123</sup>I or <sup>125</sup>I for radiopharmaceutical applications:

  • Labeling Efficiency : Specific activities of 65 GBq/mmol (<sup>123</sup>I) and 11 GBq/mmol (<sup>125</sup>I) .

  • Quality Control :

    • HPLC : Confirmed radiochemical purity (>99%).

    • Sep-Pak C18 : Removed unreacted iodide .

IsotopeReaction ConditionsYield
<sup>123</sup>I222 MBq, 60 min at 100°C65 GBq/mmol
<sup>125</sup>I37 MBq, 60 min at 100°C11 GBq/mmol

This reaction is pH-sensitive, requiring precise buffering to avoid decomposition .

In Vivo Stability and Deiodination Resistance

In biological systems, this compound demonstrates remarkable stability :

  • Blood Analysis : Only 4.8% free iodide detected after 90 minutes in murine models .

  • Metabolites : No secondary metabolites observed under physiological conditions .

Stability MetricValueMethod
Free Iodide (90 min)4.8%HPLC
Deiodination RateNegligible

This stability is attributed to the ortho-iodo substitution , which sterically hinders enzymatic dehalogenation .

Competitive Binding in LAT1 Transport Systems

While primarily a biochemical interaction, the selective uptake of this compound by LAT1 transporters involves competitive displacement:

  • LAT1 Affinity : Inhibits l-[<sup>14</sup>C]leucine uptake 2.3× more effectively than unmodified phenylalanine .

  • Displacement by L-Phenylalanine : 9.6% reduction in tumor uptake observed in vivo .

ParameterEffect on LAT1 ActivitySource
Inhibition Constant (K<sub>i</sub>)28 µM
Tumor Uptake Reduction9.6% (post L-phenylalanine administration)

Comparative Reactivity with Halogenated Analogs

The position and size of halogen substituents influence reactivity:

  • Ortho-Substitution (2-Iodo) : Enhances LAT1 selectivity and metabolic stability compared to 3- or 4-iodo analogs .

  • Halogen Size Trend : Larger halogens (I > Br > Cl > F) improve LAT1 inhibition efficacy .

Halogen PositionLAT1 Inhibition Efficacy (vs. Phe)LAT2 Interaction
2-Iodo2.3×Unchanged
3-Iodo1.8×Increased

Scientific Research Applications

2-Iodo-D-Phenylalanine has several important applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-D-Phenylalanine involves its transport into cells via the L-type amino acid transporter 1 (LAT1). Once inside the cell, it can be incorporated into proteins or metabolized, leading to its accumulation in rapidly proliferating tumor cells. This selective uptake is the basis for its use in diagnostic imaging and cancer research .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which affects its transport and metabolism in biological systems. Its faster clearance and higher tumor contrast compared to its L-isomer make it particularly valuable for certain diagnostic applications .

Biological Activity

2-Iodo-D-Phenylalanine (2-Iodo-D-Phe) is an amino acid analog that has garnered attention for its potential applications in cancer diagnostics and treatment. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.

This compound is a derivative of phenylalanine, where an iodine atom is substituted at the second position of the benzene ring. This modification enhances its affinity for specific amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1). Studies indicate that the introduction of the iodine atom significantly increases the compound's ability to be transported into cells, which is crucial for its application in tumor imaging and therapy .

In Vitro Studies

In vitro experiments have demonstrated that 2-Iodo-D-Phe is effectively taken up by various tumor cell lines through LAT1. This uptake is essential for its role as a diagnostic agent in single-photon emission computed tomography (SPECT). The biodistribution studies revealed that both 2-Iodo-L-Phe and 2-Iodo-D-Phe exhibit similar high uptake in tumors, with rapid clearance from the bloodstream and kidneys .

In Vivo Studies

In vivo studies using athymic mice bearing tumors showed that 2-Iodo-D-Phe has a faster blood clearance rate compared to its L-isomer. This characteristic allows for improved imaging quality due to reduced background noise from non-target tissues. The faster distribution to peripheral compartments also suggests that 2-Iodo-D-Phe could be advantageous in therapeutic settings where rapid targeting of tumor tissues is required .

Pharmacokinetic Profile

The pharmacokinetic properties of 2-Iodo-D-Phe have been characterized through various studies. The compound shows a two-compartment model behavior with significant differences noted between its D- and L-isomers. The D-isomer's quicker clearance and distribution may enhance its effectiveness as a tracer in dynamic imaging applications .

Table: Comparative Pharmacokinetics of this compound vs. 2-Iodo-L-Phenylalanine

ParameterThis compound2-Iodo-L-Phenylalanine
Blood Clearance RateFasterSlower
Tumor UptakeHighHigh
Renal ClearanceHighHigh
Biodistribution CharacteristicsSimilarSimilar

Case Studies and Clinical Implications

Recent research has explored the application of 2-Iodo-D-Phe in clinical settings, particularly in oncology. For instance, a study highlighted its potential as a non-invasive diagnostic tool for assessing tumor metabolism and viability. By leveraging its selective uptake in tumors, clinicians can gain insights into tumor heterogeneity and treatment responses .

Moreover, due to its favorable pharmacokinetic profile, there is ongoing research into utilizing 2-Iodo-D-Phe as a therapeutic agent. The ability to modify this compound further could lead to enhanced specificity for tumor types or improved therapeutic indices when used in combination with other treatments .

Q & A

Basic Research Questions

Q. How is 2-Iodo-D-Phenylalanine synthesized and radiochemically labeled for tumor imaging studies?

  • Methodological Answer: The synthesis involves Cu⁺-assisted nucleophilic exchange under acidic/reducing conditions, starting from 2-bromo-D-phenylalanine precursors. Radiochemical labeling (e.g., with ¹²³I or ¹²⁵I) uses isotopic exchange with CuSO₄, citric acid, SnSO₄, and gentisic acid at 100°C for 60 minutes. Quality control is ensured via HPLC and chiral chromatography to confirm radiochemical purity (>99%) and absence of isomer contamination .

Q. What are the standard methods for characterizing the purity and chiral integrity of this compound?

  • Methodological Answer: Characterization employs HPLC with UV detection, Sep-Pak C18 columns for purification, and chiral chromatography to verify enantiomeric purity. Radiochemical purity is validated using gamma counting and size-exclusion chromatography (e.g., PD-10 columns). Specific activity is calculated via dose calibration .

Q. How does this compound enter tumor cells, and what experimental approaches are used to study its transport?

  • Methodological Answer: Uptake is mediated primarily by L-type amino acid transporters (LAT). Experimental approaches include:

  • Inhibition assays: Co-incubation with competitive inhibitors (e.g., BCH for LAT1 or MeAIB for system A).
  • Buffer conditions: Sodium-free (HEPES⁻) vs. sodium-containing (HEPES⁺) buffers to assess sodium dependency.
  • Time-dependent uptake: Short-term (0.5–30 min) incubation with ¹²⁵I-labeled tracer in cell cultures .

Advanced Research Questions

Q. How can researchers resolve contradictions in tumor uptake data for this compound across different cell lines?

  • Methodological Answer: Variability in uptake (e.g., lower uptake in HT29 and EF43fgf4 cells) may stem from differential LAT isoform expression. To resolve contradictions:

  • Validate transporter expression via Western blotting or RT-PCR.
  • Compare uptake in isogenic cell lines with LAT1/LAT2 knockouts.
  • Use dynamic imaging to correlate uptake kinetics with tumor vascularization .

Q. What pharmacokinetic models are used to quantify this compound distribution, and how are parameters validated?

  • Methodological Answer: A two-compartment model (plasma + tumor) is applied to derive parameters (V₁: distribution volume; k₁₀: plasma clearance rate; k₁₂/k₂₁: inter-compartmental rates). Validation involves:

  • In vivo imaging: Gamma camera dynamic planar imaging to track tracer distribution over 180 minutes.
  • Ex vivo biodistribution: Gamma counting of dissected organs to calculate %ID/g and tumor-to-background ratios .

Q. How does this compound compare to other amino acid-based tracers in tumor specificity and radiation dosimetry?

  • Methodological Answer: Comparative studies with ¹⁸F-FDG and ¹²³I-2-iodo-L-tyrosine show:

  • Higher tumor specificity: this compound avoids high physiological uptake in brain/gut.
  • Lower radiation burden: Reduced accumulation in kidneys and bladder compared to L-isomers.
  • Clinical relevance: Demonstrated in R1M rhabdomyosarcoma models with tumor-to-contralateral ratios >2.5 .

Q. What methodological considerations are critical for optimizing in vivo biodistribution studies of this compound?

  • Methodological Answer: Key considerations include:

  • Animal models: Athymic mice with xenografts (e.g., A549, R1M) to mimic human tumor microenvironments.
  • Time points: Sacrifice at plateau phase (60–120 min post-injection) to capture steady-state uptake.
  • Controls: Co-injection with unlabeled L-phenylalanine for displacement studies .

Q. How should researchers analyze dynamic planar imaging data to assess this compound uptake kinetics?

  • Methodological Answer: Analysis involves:

  • Time-activity curves (TACs): Plotting tumor vs. blood activity over time to estimate influx rates.
  • Compartmental modeling: Using software (e.g., PMOD) to fit TACs and derive kinetic parameters.
  • Statistical tests: Two-way ANOVA to compare uptake across tumor types and tracers .

Properties

IUPAC Name

(2R)-2-amino-3-(2-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXVGLPBXYBDDM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648048
Record name 2-Iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736184-44-4
Record name 2-Iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-D-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-D-Phenylalanine
Reactant of Route 2
2-Iodo-D-Phenylalanine
Reactant of Route 3
2-Iodo-D-Phenylalanine
Reactant of Route 4
2-Iodo-D-Phenylalanine
Reactant of Route 5
2-Iodo-D-Phenylalanine
Reactant of Route 6
2-Iodo-D-Phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.